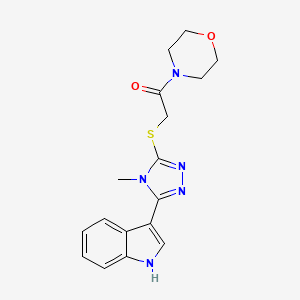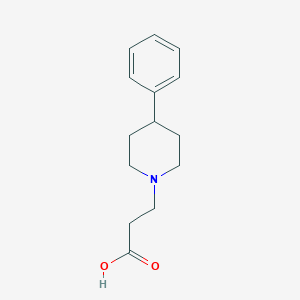
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF4 It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(difluoromethyl)-2,3-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 4-(difluoromethyl)-2,3-difluoroaniline, 4-(difluoromethyl)-2,3-difluorothiophenol, or 4-(difluoromethyl)-2,3-difluoroanisole.
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: 4-(difluoromethyl)-2,3-difluorobenzene.
科学的研究の応用
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. Its fluorinated structure may enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine: Explored for its role in the synthesis of fluorinated drugs and imaging agents. Fluorine atoms can improve the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it valuable in various industrial applications.
作用機序
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl group can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the fluorine atoms may enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
類似化合物との比較
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom may alter the compound’s reactivity and properties.
1-Chloro-4-(difluoromethyl)-2,3-difluorobenzene: Chlorine atom instead of bromine. Chlorine is less reactive than bromine, affecting the compound’s chemical behavior.
4-Bromo-2,3,5,6-tetrafluorotoluene: Fully fluorinated toluene derivative. The presence of multiple fluorine atoms significantly impacts the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and difluoromethyl groups, which contribute to its distinct chemical and physical properties.
特性
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQARMMKXNFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2993858.png)
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)



![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)

